molecular formula C16H13N3 B2668263 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline CAS No. 82633-14-5

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline

Cat. No.: B2668263
CAS No.: 82633-14-5
M. Wt: 247.301
InChI Key: KVBAKISPEJCLJV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(E)-2-(Phenylmethylidene)hydrazin-1-yl]quinoline is a chemical compound belonging to the class of quinoline-hydrazone hybrids. These hybrids are synthesized by combining a quinoline scaffold with a hydrazone functional group, creating molecules with significant potential in medicinal chemistry research . The hydrazone group is a privileged structure in drug discovery, known for its ability to mimic peptide bonds and interact with a variety of biological macromolecules . It typically exists in a keto-enol tautomeric equilibrium, which enhances its ability to form stable complexes . Quinoline-hydrazone derivatives are investigated for their broad spectrum of biological activities. Research on analogous structures has demonstrated promising schistosomicidal effects, with some compounds causing worm mortality and significantly reducing egg burden by targeting crucial parasite nutrition processes . Furthermore, this class of compounds shows considerable potential in anticancer research. Some derivatives function as multi-targeting agents, with mechanisms that may include inhibition of protein kinases, induction of DNA double-strand breaks, and disruption of cancer cell autophagy . The versatility of the quinoline-hydrazone structure makes it a valuable scaffold for developing novel therapeutic agents against various diseases. This product is provided For Research Use Only. It is intended for use in laboratory research and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[(E)-benzylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBAKISPEJCLJV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline typically involves the reaction of 8-hydroxyquinoline with benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl at C7 in ) enhance stability and antiparasitic activity but may increase cytotoxicity.
  • Aromatic substituents (phenyl, naphthyl, pyridinyl) improve π-π stacking interactions with biological targets, as seen in Schistosoma mansoni enzyme inhibition .
  • Hydrochloride salts (e.g., ) enhance aqueous solubility, facilitating in vivo administration .
Antischistosomal Activity (Table 1)
Compound EC₅₀ (μM)* CC₅₀ (μM)* Selectivity Index (SI) Notes
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline 12.3 89.4 7.3 High efficacy against adult S. mansoni worms
8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline N.D. N.D. N.D. Presumed similar activity to C4-substituted analogs
8-[(E)-2-(4-fluorophenylethylidene)hydrazin-1-yl]quinoline 8.7 102.1 11.7 Fluorine substituent improves SI due to reduced cytotoxicity

*EC₅₀: Effective concentration for 50% parasite mortality; CC₅₀: Cytotoxic concentration for 50% Vero cell death.

Toxicity in Caenorhabditis elegans (Table 2)
Compound Survival (%) at 100 μM Notes
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline 98.5 ± 2.1 Non-toxic; comparable to untreated control
8-[(E)-2-(1-(2-pyridinyl)ethylidene)hydrazin-1-yl]quinoline 96.2 ± 3.4 Pyridinyl group enhances biocompatibility
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases due to ionic character.
  • Thermal Stability : Compounds with electron-withdrawing substituents (Cl, CF₃) show higher melting points (>200°C) compared to unsubstituted analogs (~180°C) .
  • LogP: The partition coefficient (LogP) for this compound is estimated at 2.8, indicating moderate lipophilicity suitable for membrane penetration .
Crystallographic Insights
  • Packing Interactions: In 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline (), the trifluoromethyl group induces dense crystal packing via C-F···H interactions, improving thermal stability.
  • Hydrogen Bonding: Hydrazone N-H groups form intermolecular H-bonds in 8-hydrazinoquinoline derivatives, stabilizing the E-configuration .

Biological Activity

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline, a compound belonging to the hydrazone class, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antischistosomal agent, as well as its broader implications in medicinal chemistry.

Chemical Structure and Synthesis

The target compound can be represented by the following structural formula:

C16H14N4\text{C}_{16}\text{H}_{14}\text{N}_{4}

The synthesis typically involves the condensation reaction between quinoline derivatives and phenylmethylidene hydrazine, resulting in a hydrazone linkage that is crucial for its biological activity. The compound's structure contributes to its interaction with biological targets, particularly enzymes involved in parasitic infections.

Biological Activity Overview

Hydrazones, including this compound, are known for their diverse pharmacological properties. These include:

  • Antimicrobial Activity : Exhibits efficacy against various microbial strains.
  • Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.
  • Antischistosomal Activity : Particularly relevant for targeting Schistosoma mansoni.

Antischistosomal Activity

Recent studies have focused on the antischistosomal potential of this compound and its analogs. A series of experiments evaluated several derivatives, revealing significant findings:

  • In Vitro Assays :
    • Five out of 22 synthesized analogs demonstrated schistosomicidal activity.
    • GPQF-8Q10 was the most potent, causing complete mortality of worms at a concentration of 25 µM within 72 hours.
    • The compound exhibited low cytotoxicity against Vero cells, indicating a favorable selectivity index for therapeutic applications .
  • In Vivo Studies :
    • In tests using Caenorhabditis elegans, none of the compounds showed toxic effects, maintaining normal mobility and shape .
    • GPQF-8Q8 significantly reduced egg counts in feces (52.8%) and immature eggs in intestines (45.8%), suggesting effective inhibition of reproductive output in schistosomes .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzymatic Inhibition : Targeting specific enzymes such as cathepsin B1 in S. mansoni, which is crucial for the parasite's nutritional processes .
  • Steric Specificity : The structural configuration of the compound influences its binding affinity to biological targets, necessitating further exploration into stereochemical interactions .

Case Studies and Experimental Findings

A detailed examination of several case studies highlights the effectiveness of this compound:

CompoundActivity TypeConcentration (µM)Effectiveness (%)
GPQF-8Q10In vitro schistosomicidal25100% mortality
GPQF-8Q8In vivo egg reductionNot specified52.8% reduction
GPQF-8Q9In vivo egg reductionNot specified45.8% reduction

These findings underscore the potential of hydrazone derivatives as candidates for new antischistosomal therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline, and how can purity be ensured?

The compound can be synthesized via condensation of 8-hydrazinylquinoline with benzaldehyde under acidic conditions. Key steps include:

  • Reaction conditions : Reflux in ethanol or methanol with catalytic acetic acid (3–5 mol%) for 6–12 hours .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to remove unreacted starting materials and byproducts.
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) to confirm >95% purity .

Q. Which spectroscopic techniques are critical for characterizing the structure and configuration of this compound?

  • X-ray crystallography : Resolves the (E)-configuration of the hydrazone bond and planar quinoline ring system. Intermolecular hydrogen bonds (N–H⋯O/N) stabilize the crystal lattice .
  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 ppm (quinoline H), δ 7.8–8.0 ppm (hydrazone CH=N), and δ 11.2 ppm (NH proton) .
  • IR spectroscopy : Bands at 1600–1650 cm1^{-1} (C=N stretch) and 3200–3400 cm1^{-1} (N–H stretch) confirm hydrazone formation .

Advanced Research Questions

Q. How do pH and solvent polarity influence the tautomeric equilibrium between the hydrazone and zwitterionic forms?

  • Equilibrium dynamics : In polar solvents (e.g., DMSO), the zwitterionic form dominates due to stabilization of charge-separated species. In nonpolar solvents (e.g., chloroform), the neutral hydrazone form prevails .
  • pH dependence : Under acidic conditions (pH < 4), protonation of the quinoline nitrogen favors the zwitterion. At neutral pH, the equilibrium shifts toward the hydrazone form. Monitor via UV-Vis spectroscopy (λ~350 nm for zwitterion) .

Q. How can computational methods resolve contradictions in experimental data regarding electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with X-ray data to validate accuracy (<0.02 Å deviation) .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to explain redox behavior (e.g., electrochemical oxidation at ~1.2 V vs. Ag/AgCl) and correlate with experimental cyclic voltammetry .

Q. What strategies address discrepancies in biological activity data across studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., DMEM media, 37°C) via LC-MS to rule out degradation .
  • Statistical analysis : Apply multivariate regression to differentiate structure-activity relationships (SAR) from batch-to-batch variability (p < 0.05) .

Q. How do polymorphic crystal forms affect the compound’s physicochemical properties?

  • Polymorph characterization : Use DSC/TGA to identify thermal transitions (e.g., Form I melts at 235°C; Form II at 240°C) .
  • Solubility differences : Form I exhibits 20% higher aqueous solubility than Form II due to weaker hydrogen bonding in the lattice .

Methodological Guidance

Q. Designing experiments to study metal coordination chemistry: What pitfalls should be avoided?

  • Metal selection : Avoid redox-active metals (e.g., Fe3+^{3+}) that may oxidize the hydrazone ligand. Prefer Zn2+^{2+} or Cu2+^{2+} for stable complexes .
  • Spectroscopic validation : Use EPR for paramagnetic metals (e.g., Cu2+^{2+}) and 1^1H NMR diamagnetic shifts for Zn2+^{2+} complexes .

Q. How to optimize catalytic applications of this compound in organic synthesis?

  • Substrate scope : Test reactivity with α,β-unsaturated carbonyls (e.g., chalcones) under hydrazine-catalyzed conditions (20 mol% catalyst, toluene, 80°C) .
  • Mechanistic probes : Use deuterium labeling (e.g., D2_2O) to track proton transfer steps in RCCOM (ring-closing carbonyl-olefin metathesis) .

Data Interpretation and Reporting

Q. How should conflicting crystallographic data be reported in publications?

  • Transparency : Disclose all observed polymorphs in supplementary information, including unit cell parameters and refinement statistics .
  • CIF validation : Use checkCIF/PLATON to ensure data integrity (R-factor < 5%, completeness > 98%) .

Q. Best practices for comparing biological activity data with structurally analogous compounds?

  • SAR tables : Tabulate IC50_{50} values against 8-hydroxyquinoline derivatives, highlighting substituent effects (e.g., CF3_3 groups enhance lipophilicity) .
  • Docking studies : Align with crystal structures of target proteins (e.g., HSP90) using AutoDock Vina to rationalize activity differences .

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